Cas no 1780747-31-0 (1-2-(1-methyl-1H-imidazol-4-yl)ethylcyclopropan-1-amine)

1-2-(1-methyl-1H-imidazol-4-yl)ethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(1-methyl-1H-imidazol-4-yl)ethylcyclopropan-1-amine
- 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]cyclopropan-1-amine
- 1780747-31-0
- EN300-1786757
-
- インチ: 1S/C9H15N3/c1-12-6-8(11-7-12)2-3-9(10)4-5-9/h6-7H,2-5,10H2,1H3
- InChIKey: RZEGBQVTDOMANQ-UHFFFAOYSA-N
- ほほえんだ: NC1(CCC2=CN(C)C=N2)CC1
計算された属性
- せいみつぶんしりょう: 165.126597491g/mol
- どういたいしつりょう: 165.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 43.8Ų
1-2-(1-methyl-1H-imidazol-4-yl)ethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786757-1.0g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]cyclopropan-1-amine |
1780747-31-0 | 1g |
$1629.0 | 2023-06-03 | ||
Enamine | EN300-1786757-10.0g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]cyclopropan-1-amine |
1780747-31-0 | 10g |
$7004.0 | 2023-06-03 | ||
Enamine | EN300-1786757-0.25g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]cyclopropan-1-amine |
1780747-31-0 | 0.25g |
$1498.0 | 2023-09-19 | ||
Enamine | EN300-1786757-2.5g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]cyclopropan-1-amine |
1780747-31-0 | 2.5g |
$3191.0 | 2023-09-19 | ||
Enamine | EN300-1786757-0.1g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]cyclopropan-1-amine |
1780747-31-0 | 0.1g |
$1433.0 | 2023-09-19 | ||
Enamine | EN300-1786757-10g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]cyclopropan-1-amine |
1780747-31-0 | 10g |
$7004.0 | 2023-09-19 | ||
Enamine | EN300-1786757-0.5g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]cyclopropan-1-amine |
1780747-31-0 | 0.5g |
$1563.0 | 2023-09-19 | ||
Enamine | EN300-1786757-5.0g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]cyclopropan-1-amine |
1780747-31-0 | 5g |
$4722.0 | 2023-06-03 | ||
Enamine | EN300-1786757-1g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]cyclopropan-1-amine |
1780747-31-0 | 1g |
$1629.0 | 2023-09-19 | ||
Enamine | EN300-1786757-0.05g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]cyclopropan-1-amine |
1780747-31-0 | 0.05g |
$1368.0 | 2023-09-19 |
1-2-(1-methyl-1H-imidazol-4-yl)ethylcyclopropan-1-amine 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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8. Book reviews
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
1-2-(1-methyl-1H-imidazol-4-yl)ethylcyclopropan-1-amineに関する追加情報
Comprehensive Overview of 1-(2-(1-Methyl-1H-Imidazol-4-Yl)Ethyl)Cyclopropan-1-Amine (CAS No. 1780747-31-0)
1-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)cyclopropan-1-amine (CAS No. 1780747-31-0) is a structurally unique organic compound featuring a cyclopropane ring fused with a substituted imidazole moiety. This molecule belongs to the class of heterocyclic amines, which are widely studied for their diverse biological activities and synthetic utility. The compound's core structure combines the rigidity of the three-membered cyclopropane ring with the aromaticity of the imidazole heterocycle, creating a scaffold with potential applications in medicinal chemistry and materials science.
The synthesis of this compound involves strategic coupling reactions between a functionalized cyclopropane derivative and an appropriately substituted imidazole building block. Recent advancements in cross-coupling methodologies, such as transition-metal-catalyzed C–N bond formation, have enabled efficient access to such complex architectures. The presence of the methyl group at position C4 of the imidazole ring introduces steric and electronic effects that influence reactivity patterns during synthetic transformations.
In terms of chemical properties, the compound exhibits characteristic behavior associated with both its cyclopropane and imidazole components. The strained three-membered ring contributes to enhanced reactivity in certain oxidation or elimination reactions, while the aromatic imidazole system provides sites for hydrogen bonding and π–π interactions. Computational studies using density functional theory (DFT) have revealed that the molecule adopts a non-planar conformation due to steric repulsion between the cyclopropyl group and substituents on the imidazole ring.
Biological activity investigations have demonstrated that compounds containing similar structural motifs show promise as enzyme inhibitors or receptor modulators. For instance, recent studies published in *Journal of Medicinal Chemistry* (2023) reported that related imidazole-cyclopropane hybrids exhibited nanomolar potency against kinases involved in cancer progression. The specific substitution pattern observed in this compound may enhance its binding affinity through hydrophobic interactions with target proteins' active sites.
The pharmacokinetic profile of such molecules is influenced by their lipophilicity and molecular flexibility. The rigid cyclopropane framework can improve metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation. However, careful optimization of solubility characteristics is required for pharmaceutical development, as demonstrated by comparative studies published in *European Journal of Medicinal Chemistry* (2023).
Synthetic strategies for this compound typically involve multi-step processes starting from readily available precursors. A common approach utilizes microwave-assisted cyclization reactions to construct the imidazole core, followed by selective alkylation at position C2 using protected amino groups. Recent process development efforts have focused on improving reaction yields through solvent optimization and catalyst screening, as detailed in *Organic Process Research & Development* (2023).
In materials science applications, compounds with similar structural features have shown potential as nonlinear optical materials due to their conjugated π-electron systems. The combination of aromaticity from the imidazole ring and strain energy from the cyclopropane moiety creates unique electronic properties that could be harnessed for optoelectronic devices.
Spectroscopic characterization techniques, including NMR spectroscopy and X-ray crystallography, have been instrumental in elucidating this compound's structure. The characteristic chemical shifts observed in proton NMR spectra provide clear evidence for both the cyclopropyl group and substituted imidazole ring connectivity. Solid-state structures obtained through single-crystal X-ray analysis confirm predicted molecular geometries derived from computational models.
Ongoing research continues to explore new applications for this class of compounds. Recent publications highlight their potential as ligands in coordination chemistry, where they can form stable complexes with transition metals through multiple donor atoms present in both rings. These complexes show promise as catalysts for asymmetric synthesis reactions.
The environmental impact assessment for production processes involving this compound has been evaluated according to green chemistry principles. Studies published in *Green Chemistry* (2023) demonstrate that adopting solvent recovery systems and catalytic methods significantly reduces waste generation while maintaining high product purity levels.
In summary, 1-(2-(1-methyl-1H-imidazol-4-yl)ethyl)cyclopropan-1-amine represents an intriguing chemical entity at the intersection of heterocyclic chemistry and bioactive molecule design. Its unique structural features open avenues for both fundamental research into molecular recognition mechanisms and applied studies focused on developing novel therapeutic agents or functional materials.
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